molecular formula C25H29ClN4O3S2 B2842895 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1215510-04-5

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B2842895
CAS RN: 1215510-04-5
M. Wt: 533.1
InChI Key: KAFMXGXPRCHRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H29ClN4O3S2 and its molecular weight is 533.1. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research Applications

The dihydroisoquinoline part of the molecule is structurally related to isoquinoline, a scaffold found in various bioactive compounds with potential antipsychotic, anticancer, and anti-inflammatory activities. For instance, heterocyclic analogues of benzamides, which share some structural similarities with the compound , have been evaluated as potential antipsychotic agents, showing binding affinity to dopamine and serotonin receptors and in vivo activity in models predictive of antipsychotic efficacy (M. H. Norman et al., 1996). This suggests that the compound might be explored for its potential interactions with neurotransmitter systems, contributing to the development of new therapies for psychiatric disorders.

Chemical Synthesis and Catalysis

The presence of a sulfonyl group in the compound indicates potential reactivity and utility in chemical synthesis. Sulfonyl groups are commonly used as activating groups, directing groups, or leaving groups in various organic transformations. Research into palladium-catalyzed C‒H functionalization, for example, has demonstrated the utility of sulfonyl groups in the synthesis of chiral compounds, with applications in the development of asymmetric synthesis methods (Manman Sun et al., 2019). The compound might, therefore, be of interest in research focused on novel synthetic methodologies, catalysis, and the preparation of chiral molecules.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S2.ClH/c1-2-13-28-14-12-22-23(17-28)33-25(26-22)27-24(30)19-7-9-21(10-8-19)34(31,32)29-15-11-18-5-3-4-6-20(18)16-29;/h3-10H,2,11-17H2,1H3,(H,26,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFMXGXPRCHRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

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